
4-Ethoxy-3-phenyloxolan-2-one
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Overview
Description
4-Ethoxy-3-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom and a phenyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-phenyloxolan-2-one can be achieved through several methods. One common approach involves the reaction of ethyl vinyl ether with phenylacetic acid in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, such as vinyl ethyl ether and triethylamine, into a reactor. The reaction is carried out under controlled temperature and pressure conditions, and the product is continuously extracted to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-phenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenyl derivatives .
Scientific Research Applications
4-Ethoxy-3-phenyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-phenyloxolan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-phenyloxolan-2-one: Similar in structure but with a methoxy group instead of an ethoxy group.
3-Phenyloxolan-2-one: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
4-Ethoxy-2-phenyloxolan-3-one: Isomeric compound with different positioning of the ethoxy and phenyl groups.
Uniqueness
4-Ethoxy-3-phenyloxolan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-ethoxy-3-phenyloxolan-2-one |
InChI |
InChI=1S/C12H14O3/c1-2-14-10-8-15-12(13)11(10)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
InChI Key |
PLEAIXVQJXGIMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1COC(=O)C1C2=CC=CC=C2 |
Origin of Product |
United States |
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